An In-depth Technical Guide to 6-Fluorotryptophan: Chemical and Physical Properties
An In-depth Technical Guide to 6-Fluorotryptophan: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorotryptophan (6-F-Trp) is a synthetic derivative of the essential amino acid L-tryptophan. The strategic placement of a fluorine atom at the 6th position of the indole ring endows this molecule with unique chemical and biological properties, making it a valuable tool in biochemical research and drug development. Its primary significance lies in its role as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2][3] This property allows for the modulation of serotonergic pathways, which are implicated in a wide range of physiological processes and neurological disorders. Furthermore, the presence of the 19F atom makes 6-Fluorotryptophan an effective probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies, enabling detailed investigation of protein structure and dynamics.[4][5][6][7]
Chemical and Physical Properties
The physicochemical properties of 6-Fluorotryptophan are crucial for its application in experimental systems. These properties are summarized in the tables below.
Table 1: General Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | [8] |
| Synonyms | DL-6-Fluorotryptophan, H-6-Fluoro-DL-Trp-OH, NSC 9364 | |
| CAS Number | 7730-20-3 (for DL-form) | |
| 19310-00-0 (for L-form) | [8] | |
| Molecular Formula | C11H11FN2O2 | [8] |
| InChIKey | YMEXGEAJNZRQEH-VIFPVBQESA-N (for L-form) | [8] |
Table 2: Physical and Chemical Data
| Property | Value | Source |
| Molecular Weight | 222.22 g/mol | [8] |
| Melting Point | 253-255 °C | |
| Appearance | Off-white powder or crystalline solid | |
| UV Maximum Absorption (λmax) | 218 nm | |
| XLogP3-AA | -0.8 | [8] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Topological Polar Surface Area | 79.1 Ų | [8] |
Table 3: Solubility Data
| Solvent | Solubility | Notes | Source |
| Water | 4.85 mg/mL | Requires sonication, warming, and pH adjustment to 2 with HCl. | |
| Methanol | ~0.1 mg/mL | ||
| Acetic Acid (2%) | ~1 mg/mL |
Signaling Pathway: Inhibition of Serotonin Synthesis
6-Fluorotryptophan exerts its primary biological effect by interfering with the serotonin synthesis pathway. Tryptophan is the natural precursor for serotonin. The first and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[1][3][9] 6-F-Trp acts as a competitive inhibitor of TPH, binding to the active site of the enzyme and thereby preventing the conversion of endogenous tryptophan. This leads to a transient depletion of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA).[10]
Caption: Mechanism of 6-Fluorotryptophan as a competitive inhibitor in the serotonin pathway.
Experimental Protocols
Protocol: Site-Specific Incorporation of 6-Fluorotryptophan into Proteins for 19F NMR
This protocol describes a general workflow for producing a protein with 6-F-Trp incorporated at a specific site for subsequent analysis by 19F NMR. This technique is powerful for studying protein conformation and ligand binding.[5][7][11][12][13]
Methodology:
-
Site-Directed Mutagenesis:
-
Design primers to mutate the codon for the tryptophan residue of interest to an amber stop codon (TAG) in the expression plasmid.[14][15]
-
Perform PCR-based site-directed mutagenesis using a high-fidelity polymerase.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent E. coli cells and select for successful transformants. Verify the mutation by DNA sequencing.
-
-
Protein Expression:
-
Co-transform the expression plasmid (containing the TAG codon) and a plasmid encoding a mutant aminoacyl-tRNA synthetase (aaRS) specific for 6-F-Trp and its cognate tRNA into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in a minimal medium to an OD600 of 0.6-0.8.
-
Supplement the medium with 6-Fluorotryptophan (typically 1 mM).
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue cultivation at a reduced temperature (e.g., 18-20°C) for 16-20 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
-
19F NMR Spectroscopy:
-
Prepare the purified, 6-F-Trp-labeled protein sample in a suitable NMR buffer containing 10% D2O.
-
Acquire one-dimensional 19F NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.
-
The chemical shift of the 19F signal will be sensitive to the local environment of the incorporated 6-F-Trp, providing insights into protein structure and conformational changes upon ligand binding.[16]
-
Caption: Experimental workflow for producing 19F-labeled proteins using 6-Fluorotryptophan.
Protocol: Analysis of 6-Fluorotryptophan and its Metabolites by HPLC
This protocol outlines a general method for the separation and quantification of 6-Fluorotryptophan and its potential metabolites from biological samples, adapted from methods used for tryptophan analysis.[17]
Methodology:
-
Sample Preparation (Plasma/Tissue Homogenate):
-
To 500 µL of plasma or tissue homogenate, add 50 µL of 8% perchloric acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 5 mM sodium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile). The ratio can be optimized, for example, 92:8 (v/v) aqueous to organic.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the fluorinated indole ring (e.g., 267-280 nm) or a fluorescence detector. For metabolic studies, an electrochemical detector can also be used.[10]
-
Injection Volume: 20-50 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of 6-Fluorotryptophan of known concentrations in the mobile phase.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 6-Fluorotryptophan in the biological samples by interpolating their peak areas from the standard curve.
-
Conclusion
6-Fluorotryptophan is a versatile molecule with significant applications in the study of protein biochemistry and neuropharmacology. Its ability to act as a competitive inhibitor of tryptophan hydroxylase provides a means to investigate the serotonergic system, while its 19F nucleus serves as a sensitive probe for NMR-based structural biology. The detailed properties and protocols provided in this guide offer a comprehensive resource for researchers aiming to leverage the unique characteristics of 6-Fluorotryptophan in their experimental designs.
References
- 1. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Fluorotryptophan, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 血清素合成及代谢 [sigmaaldrich.com]
- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 12. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assaygenie.com [assaygenie.com]
- 15. web.stanford.edu [web.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
